The synthesis of laidlomycin propionate typically involves the fermentation process followed by chemical modifications. The initial step involves cultivating Streptomyces griseus under controlled conditions to produce laidlomycin. After extraction, the compound can undergo a series of reactions to form its propionate derivative.
One notable method described in patents involves the propanoylation of laidlomycin sodium salt. This process typically includes:
Technical parameters such as temperature control, reaction time, and pH are crucial for optimizing yield and purity during synthesis .
Laidlomycin propionate has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , and it features several stereocenters, contributing to its biological activity. The structure includes:
The stereochemistry is significant for its interaction with biological targets, influencing its efficacy as an antibiotic .
Laidlomycin propionate participates in various chemical reactions relevant to its function as an ionophore. Key reactions include:
These reactions are critical for understanding how laidlomycin propionate exerts its effects on livestock performance .
The primary mechanism of action of laidlomycin propionate involves its role as an ionophore. It selectively binds to monovalent cations such as sodium and potassium, facilitating their transport across cell membranes. This action leads to:
This dual action not only improves growth rates but also contributes to better feed utilization in livestock .
Laidlomycin propionate exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a feed additive and influence its bioavailability and efficacy in livestock applications .
Laidlomycin propionate is primarily used as a feed additive in livestock nutrition. Its applications include:
Research indicates that laidlomycin propionate can significantly improve production metrics in cattle operations, making it a valuable asset for farmers seeking to optimize beef production while managing costs effectively .
Laidlomycin propionate originated from the actinomycete bacterium Streptoverticillium eurocidicum, first isolated through targeted fermentation processes in the late 20th century. As a carboxylic polyether ionophore, its molecular structure (C₄₀H₆₅KO₁₃, MW 793.0 g/mol) features a potassium-coordinated macrocyclic ring with 17 stereocenters and propionate ester groups that distinguish it from parent compounds [6] [7]. Early research focused on its unique ionophoric properties: selective disruption of cation gradients (particularly Na⁺/K⁺) across microbial membranes, which induces futile ion cycling in Gram-positive bacteria and coccidia [6]. Initial in vitro studies demonstrated potent activity against rumen bacteria like Streptococcus bovis, which produces lactate during high-grain feeding, positioning it as a candidate for acidosis mitigation [1] [6].
The compound’s veterinary potential was solidified when fermentation trials achieved consistent yields through optimized broth compositions containing glucose, soybean meal, and inorganic salts under controlled aeration [7]. Industrial-scale production involved:
Table 1: Key Milestones in Laidlomycin Propionate Development
Year | Event | Significance |
---|---|---|
1995 | First efficacy trials | Demonstrated 12-19% reduction in ruminal lactate concentrations during acidosis challenge studies [1] |
Pre-1998 | Fermentation optimization | Scalable production achieved via Streptoverticillium eurocidicum strain improvement [7] |
1994 | Commercial registration | Initial approvals for use in beef cattle (US) under trade name Cattlyst® [6] |
Laidlomycin propionate potassium (CAS 84799-02-0) holds Category I status under FDA 21 CFR §558.4, indicating no mandatory withdrawal period at approved doses [5] [9]. Its regulatory specifications include:
Global regulatory positioning varies significantly:
Divergent international stances stem from broader regulatory philosophies:
Table 3: Global Regulatory Status of Laidlomycin Propionate
Region | Status | Key Restrictions |
---|---|---|
United States (FDA) | Approved | Category I drug; 5-30 g/ton feed for beef cattle [5] [9] |
European Union (EMA) | Prohibited | Banned under growth promoter prohibition (2006) [3] |
Canada (CFIA) | Approved | Excluded in dairy cows; medicated feed license required [3] |
Australia (APVMA) | Approved | Withholding period: 3 days for meat [3] |
The compound’s regulatory trajectory reflects shifting antimicrobial use paradigms. While US approvals expanded to include combination formulations (e.g., laidlomycin + chlortetracycline), the EU’s elimination of growth-promoting antibiotics reduced commercial interest [3] [6]. Future approvals will likely require enhanced residue surveillance and species-specific environmental risk assessments.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7